3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

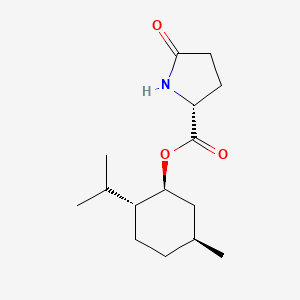

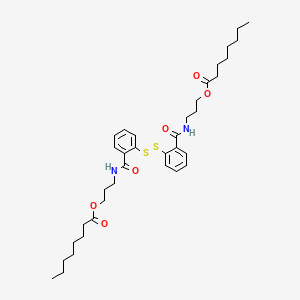

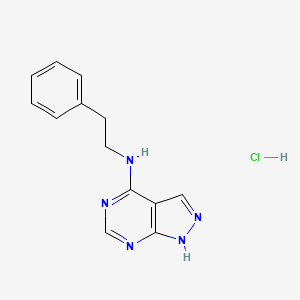

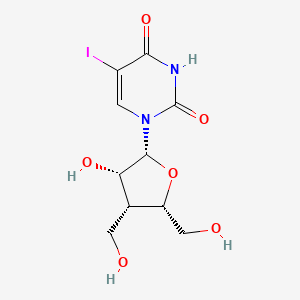

3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one, also known as Dasantafil, is a phosphodiesterase type 5 (PDE5) inhibitor. This compound was initially developed by Merck & Co. for the treatment of erectile dysfunction .

Análisis De Reacciones Químicas

As a PDE5 inhibitor, 3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.

Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.

Aplicaciones Científicas De Investigación

3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has been primarily researched for its potential in treating erectile dysfunction . Its role as a PDE5 inhibitor makes it a valuable compound in the study of vasodilation and blood flow regulation. Additionally, it may have applications in other areas of medicine where PDE5 inhibition is beneficial, such as pulmonary hypertension.

Mecanismo De Acción

The compound exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells and vasodilation, particularly in the corpus cavernosum of the penis, facilitating erectile function .

Comparación Con Compuestos Similares

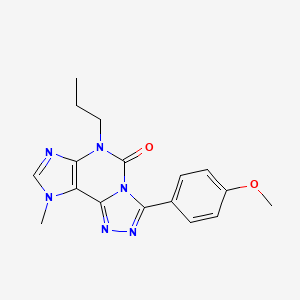

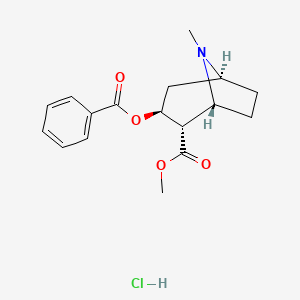

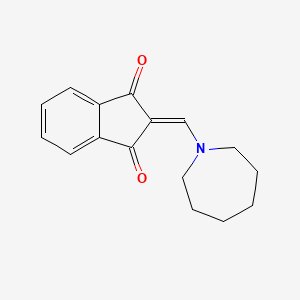

Similar compounds to 3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one include other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and side effect profiles. Dasantafil’s unique structure may offer distinct advantages or disadvantages in terms of efficacy and safety compared to these other PDE5 inhibitors .

Propiedades

Número CAS |

135445-80-6 |

|---|---|

Fórmula molecular |

C17H18N6O2 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

3-(4-methoxyphenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |

InChI |

InChI=1S/C17H18N6O2/c1-4-9-22-15-13(21(2)10-18-15)16-20-19-14(23(16)17(22)24)11-5-7-12(25-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |

Clave InChI |

HHZIXKRDVIBAAA-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)OC)N(C=N2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)